molecular formula C16H11NO5 B11836645 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)- CAS No. 145370-38-3

4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-

Cat. No.: B11836645
CAS No.: 145370-38-3
M. Wt: 297.26 g/mol
InChI Key: ORMXKJSBAPMYPG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-methoxy-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow nitration and post-processing protocols can be employed to streamline the synthesis, quenching, neutralization, extraction, and separation steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

145370-38-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-15-7-6-10(8-12(15)17(19)20)16-9-13(18)11-4-2-3-5-14(11)22-16/h2-9H,1H3

InChI Key

ORMXKJSBAPMYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

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